molecular formula C18H17N3O2 B5499063 3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5499063
M. Wt: 307.3 g/mol
InChI Key: WIAMQEGSSDRQLB-UHFFFAOYSA-N
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Description

The compound “3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a carboxamide group (RC(=O)NR’R’‘), which is a functional group derived from carboxylic acids (R-COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2, -NHR, or -NR’R’') .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the carboxamide group. These groups would likely be the most reactive parts of the molecule and would determine its chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound based on its structure include a relatively high melting point due to the presence of the oxadiazole ring and potential for hydrogen bonding due to the carboxamide group .

Future Directions

The study of oxadiazole derivatives is a very active area of research due to their wide range of biological activities . Future research could involve the synthesis of new oxadiazole derivatives, including those with carboxamide groups, and the investigation of their biological activities.

properties

IUPAC Name

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-6-5-9-15(12-13)16-20-18(23-21-16)17(22)19-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMQEGSSDRQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

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